molecular formula C18H17IN2O B1611257 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide CAS No. 58447-24-8

9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

Cat. No.: B1611257
CAS No.: 58447-24-8
M. Wt: 404.2 g/mol
InChI Key: VBYXSZHHBDXMNX-UHFFFAOYSA-N
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Description

9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide is a chemical compound with the molecular formula C18H19IN2O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide involves several steps. Typically, the synthetic route includes the formation of the pyrido[4,3-b]carbazole core, followed by the introduction of hydroxy and methyl groups. The final step involves the addition of an iodide ion to form the iodide salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, which are crucial for DNA replication and cell division. These interactions lead to the compound’s biological effects, including its potential anticancer activity .

Comparison with Similar Compounds

Similar compounds to 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide include other carbazole derivatives such as ellipticine and celiptium. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, ellipticine is known for its potent anticancer properties, while celiptium is used as an antitumor agent.

Properties

IUPAC Name

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O.HI/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;/h4-9,21H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYXSZHHBDXMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58337-34-1 (Parent)
Record name 9-Hydroxyellipticine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58447-24-8
Record name 6H-Pyrido[4,3-b]carbazolium, 9-hydroxy-2,5,11-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58447-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxyellipticine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
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9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
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9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
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9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Reactant of Route 6
9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

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